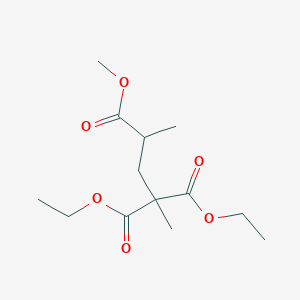
Cyclohexanecarboxylic acid, 5-(1,1-dimethylethyl)-2-oxo-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarboxylic acid, 5-(1,1-dimethylethyl)-2-oxo-, methyl ester is an organic compound with a complex structure It is a derivative of cyclohexane, featuring a carboxylic acid group, a tert-butyl group, and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxylic acid, 5-(1,1-dimethylethyl)-2-oxo-, methyl ester typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of cyclohexanecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to enhance the reaction rate and yield. Additionally, the use of solid acid catalysts can reduce the need for corrosive liquid acids, making the process safer and more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanecarboxylic acid, 5-(1,1-dimethylethyl)-2-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid, 5-(1,1-dimethylethyl)-2-oxo-.
Reduction: Cyclohexanemethanol, 5-(1,1-dimethylethyl)-2-oxo-.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Cyclohexanecarboxylic acid, 5-(1,1-dimethylethyl)-2-oxo-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclohexanecarboxylic acid, 5-(1,1-dimethylethyl)-2-oxo-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The tert-butyl group may influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexanecarboxylic acid, 3-(1,1-dimethylethyl)-2-oxo-, methyl ester
- Cyclohexanecarboxylic acid, 4-(1,1-dimethylethyl)-2-oxo-, methyl ester
- Cyclohexanecarboxylic acid, 5-(1,1-dimethylethyl)-3-oxo-, methyl ester
Uniqueness
Cyclohexanecarboxylic acid, 5-(1,1-dimethylethyl)-2-oxo-, methyl ester is unique due to the specific positioning of the tert-butyl and ester groups, which can significantly influence its chemical reactivity and biological activity. The presence of the 2-oxo group also adds to its distinct properties compared to other similar compounds.
Propriétés
Numéro CAS |
74851-58-4 |
|---|---|
Formule moléculaire |
C12H20O3 |
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
methyl 5-tert-butyl-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-12(2,3)8-5-6-10(13)9(7-8)11(14)15-4/h8-9H,5-7H2,1-4H3 |
Clé InChI |
VIIDTQNSMYMAIY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC(=O)C(C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[methyl(5-methylpyrimidin-2-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B12273102.png)
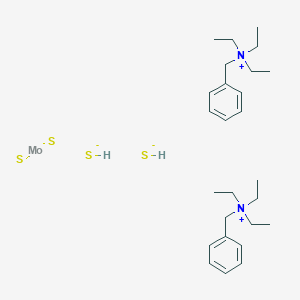
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B12273114.png)
![3-(2,3-dimethoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12273121.png)

![8-(Trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}[1,3]dioxolo[4,5-g]quinoline](/img/structure/B12273130.png)
![2-(2-Chlorophenyl)-1-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B12273136.png)
![1-[3-(2-Aminopropan-2-yl)azetidin-1-yl]ethan-1-one](/img/structure/B12273142.png)
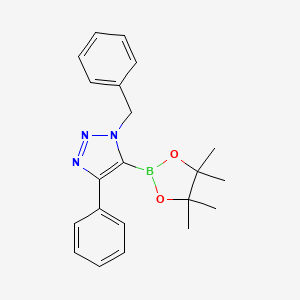
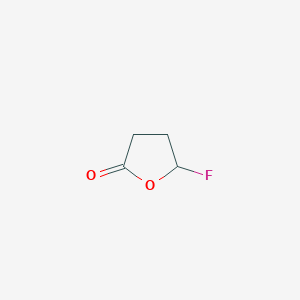
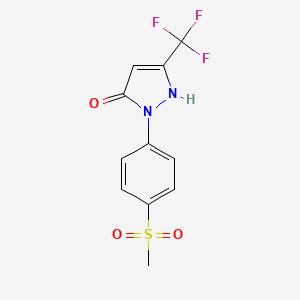
![6,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12273163.png)
